Ethyl 2-[(1-phenylethyl)amino]acetate
Description
Ethyl 2-[(1-phenylethyl)amino]acetate (CAS: 66512-37-6) is an α-amino ester derivative characterized by a phenylethylamine substituent attached to the glycine backbone via an amino group. Its molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol . The compound is synthesized through a condensation reaction between (R)-1-phenylethan-1-amine and ethyl 2-oxoacetate in toluene, yielding a crude product as a yellow oil . It is notable for its role as an impurity in (R)-Etomidate, a hypnotic agent, highlighting its relevance in pharmaceutical quality control .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(1-phenylethylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)9-13-10(2)11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYBPTIJJCODFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56720-98-0 | |
| Record name | ethyl 2-[(1-phenylethyl)amino]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Ethyl 2-[(1-phenylethyl)amino]acetate is an organic compound with the molecular formula . It features an ethyl ester group and an amino group attached to a phenylethyl moiety. The compound is relevant in medicinal chemistry due to its potential biological activities and applications in drug development.
Potential Applications
- Pharmaceutical Development this compound can serve as a precursor or intermediate in synthesizing pharmaceuticals. It can be utilized to synthesize derivatives or modify the compound for specific applications.
- Neurotransmitter Interaction Preliminary research suggests that this compound may interact with neurotransmitter systems, potentially influencing mood and pain perception. Studies on the interactions of this compound with biological targets are essential for understanding its pharmacodynamics.
- Monoamine Oxidase Inhibition Derivatives of hydrazothiazole, which are similar in structure, have been shown to have inhibitory activity against human monoamine oxidases .
Structural Comparisons
This compound shares structural similarities with several other compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl (S)-2-(1-phenylethylamino)acetate | Stereochemistry differs | Potentially different biological activity |
| Ethyl (R)-[(1-phenylethyl)amino]acetate | Stereochemistry differs | May exhibit different pharmacological effects |
| Phenethylamine | Lacks ester functionality | Simpler structure, less versatile in reactions |
| N-(1-Phenylethyl)acetamide | Contains amide instead of ester | Different reactivity profile |
Comparison with Similar Compounds
Ethyl 2-Phenylacetoacetate (CAS: 5413-05-8)
- Structure : A β-keto ester with a phenyl group at the α-position (C₁₂H₁₄O₃, MW: 206.2 g/mol).
- Synthesis : Derived from acetoacetic ester synthesis, used as a precursor for phenylacetone (a key intermediate in amphetamine production) .
- Key Differences: Lacks the amino group, making it less polar and more stable under basic conditions. Predominantly used in forensic and industrial applications rather than medicinal chemistry .
Dimethyl 2-(1-Phenylethyl)succinate
Ethyl 2-(((1R,2S)-2-Hydroxy-1,2-Diphenylethyl)amino)acetate (CAS: 112835-62-8)
- Structure: Features a diphenylethanolamine substituent (C₁₈H₂₁NO₃, MW: 299.36 g/mol) .
- Key Differences :
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Ethyl 2-[(1-phenylethyl)amino]acetate, and how can reaction efficiency be monitored?
- Methodology :
- Route 1 : Condensation of 1-phenylethylamine with ethyl bromoacetate under basic conditions (e.g., NaHCO₃), followed by extraction with ethyl acetate and purification via vacuum distillation .
- Route 2 : Hydrolysis of α-phenylacetoacetonitrile in ethanol/HCl, neutralization with ammonium chloride, and esterification with sulfuric acid as a catalyst .
- Monitoring : Track reaction progress using TLC (silica gel, hexane/ethyl acetate eluent) and confirm purity via GC-MS (e.g., column: DB-5MS, 30 m × 0.25 mm) to identify byproducts like styrene derivatives .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
- Methodology :
- Spectroscopy : Use ¹H/¹³C NMR to verify amine proton shifts (δ 1.5–2.5 ppm) and ester carbonyl signals (δ 170–175 ppm). Compare with reference data from analogous compounds (e.g., ethyl α-phenylacetoacetate) .
- Crystallography : Perform single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) to resolve bond angles and spatial arrangement, as demonstrated for structurally similar esters .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like 2-(1-phenylethyl)phenol during synthesis?
- Methodology :
- Parameter Screening : Vary temperature (40–80°C), solvent polarity (e.g., THF vs. DMF), and catalyst loading (e.g., 1–5 mol% H₂SO₄). Use fractional factorial design to identify critical variables .
- Byproduct Analysis : Employ GC-MS (e.g., fraction F5 analysis in ethyl acetate extracts ) to quantify impurities. Optimize quenching steps (e.g., aqueous washes at pH 4–6) to remove phenolic derivatives.
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. crystallography) for this compound?
- Methodology :
- Dynamic Effects : Investigate tautomerism or rotational barriers via variable-temperature NMR (VT-NMR) to explain discrepancies in peak splitting .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .
Q. What methodological considerations are critical for studying the biological activity of this compound?
- Methodology :
- Dose-Response Design : Use MTT assays (DMBA-induced cancer cells ) with concentrations ranging from 1–100 μM. Include controls for solvent effects (e.g., DMSO ≤ 0.1%).
- Metabolic Stability : Assess hepatic clearance using microsomal incubation (CYP450 isoforms) and LC-MS quantification of parent compound degradation .
Data Handling & Experimental Design
Q. How can researchers statistically validate reproducibility in synthetic yields?
- Methodology :
- Replication : Conduct triplicate syntheses under identical conditions. Use ANOVA to compare batch-to-batch variability (e.g., purity ≥98% ).
- Error Analysis : Calculate relative standard deviation (RSD) for yields. Apply Grubbs’ test to exclude outliers .
Q. What strategies are effective in characterizing polymorphic forms of this compound?
- Methodology :
- Thermal Analysis : Perform DSC (heating rate: 10°C/min) to detect melting point variations.
- PXRD : Compare diffraction patterns (2θ = 5–40°) with simulated data from single-crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
